molecular formula C10H12Cl2FN B7898412 (R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride

(R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B7898412
M. Wt: 236.11 g/mol
InChI Key: MEQDBZDOFUTQML-HNCPQSOCSA-N
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Description

®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and ®-pyrrolidine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of ®-2-(2-chloro-4-fluorophenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-(2-chloro-4-fluorophenyl)pyrrolidine: The non-chiral version of the compound.

    2-(2-chlorophenyl)pyrrolidine hydrochloride: A structurally similar compound lacking the fluorine atom.

Uniqueness

®-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride is unique due to its chiral nature and the presence of both chlorine and fluorine substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQDBZDOFUTQML-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=C(C=C2)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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